molecular formula C9H8ClN3O3S2 B2370032 5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide CAS No. 1396872-31-3

5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide

Cat. No.: B2370032
CAS No.: 1396872-31-3
M. Wt: 305.75
InChI Key: JCNMZCLOOODJKW-UHFFFAOYSA-N
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Description

5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a thiophene ring, a pyrimidine ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which provides it with distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3S2/c1-16-8-4-7(11-5-12-8)13-18(14,15)9-3-2-6(10)17-9/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNMZCLOOODJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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